1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is a chemical compound that belongs to the class of pyrimidine derivatives. It has garnered attention due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The compound's structure incorporates a cyclopentyl group and a methylsulfanyl substituent, which contribute to its biological activity.
1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is classified as a pyrimidine compound, specifically a substituted pyrimidine. Its structure is characterized by the presence of an ethanone functional group linked to a pyrimidine ring, which is further substituted with an amino group and a methylsulfanyl group.
The synthesis of 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone typically involves multi-step organic reactions. The initial step often includes the reaction of 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester with cyclopentyl amine, leading to the formation of the desired product with a yield of approximately 90% .
The synthetic route may include:
The molecular formula of 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is C12H17N3OS. Its structure includes:
The molecular weight of this compound is approximately 239.34 g/mol, and it exhibits specific stereochemistry due to the presence of cyclic and functional groups within its structure .
1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone can participate in various chemical reactions typical for pyrimidines, including:
The stability of the compound under different pH conditions can affect its reactivity. The presence of the methylsulfanyl group may also influence its electronic properties, making it more reactive towards electrophiles.
The mechanism of action for 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone primarily involves inhibition of specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt abnormal signaling that leads to uncontrolled cell proliferation.
Upon administration, this compound interacts with target kinases, potentially leading to:
1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone is typically characterized by:
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic cyclopentyl group and polar functional groups. Its stability under standard laboratory conditions makes it suitable for various applications in research.
1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone has potential applications in:
The ongoing research into this compound may lead to significant advancements in targeted cancer therapies and other therapeutic areas where kinase activity plays a crucial role .
The 5-position in pyrimidine derivatives serves as a critical vector for steric and electronic modulation of kinase affinity. Introduction of an acetyl moiety (–COCH₃) at this position, as seen in 1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone, induces a pronounced electron-withdrawing effect that enhances hydrogen-bond acceptor capacity at N₃. This electronic redistribution stabilizes the "hinge region" interactions in kinases like CDK2 and CDK6, where the acetyl carbonyl oxygen forms secondary hydrogen bonds with backbone amides of Leu83 or Val101 residues. Additionally, the acetyl group’s compact steric profile permits deep burial within hydrophobic subpockets inaccessible to bulkier substituents, contributing to binding energy gains of 2-3 kcal/mol in molecular dynamics simulations [7] [8].
Comparative studies of 5-substituted analogs reveal the acetyl group’s unique advantage in metabolic stability over aldehydes or carboxylic acids. While the aldehyde analog (4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde) exhibits higher initial potency in vitro, its rapid oxidation in vivo limits bioavailability (t₁/₂ < 30 min). In contrast, the acetyl derivative maintains plasma concentrations above IC₉₀ for >6 hours in murine models due to decreased Phase I metabolism, evidenced by a 40% reduction in CYP3A4 clearance relative to aldehyde counterparts [5].
Substituent | Hammett Constant (σ) | logP | CDK4 IC₅₀ (μM) |
---|---|---|---|
–CHO | 0.22 | 1.15 | 0.14 |
–COCH₃ | 0.38 | 1.89 | 0.28 |
–CO₂C₂H₅ | 0.45 | 2.10 | 0.42 |
–CN | 0.56 | 0.95 | 0.19 |
The cyclopentylamino group at the 4-position provides optimal hydrophobic volume for occupancy of the kinase "selectivity pocket," a region exhibiting high conformational variability among CDK isoforms. Cyclopentyl’s 109° bond angles and non-planar conformation induce 15-20° ring puckering upon binding, displacing conserved water molecules and increasing van der Waals contacts by 30% compared to linear alkylamines. This hydrophobic enclosure shields the pyrimidine nitrogen from solvent exposure, contributing approximately 60% of the total binding free energy (-9.2 kcal/mol) in thermodynamic integration studies [3] [8].
The 2-methylsulfanyl (–SCH₃) substituent serves dual functions:
Notably, replacement with bulkier thioethers (e.g., ethylsulfanyl) diminishes potency against CDK4 by >100-fold due to collision with Glu144, while oxygen analogs (–OCH₃) exhibit 5-fold reduced affinity from decreased hydrophobic partitioning [7].
Compound | Molecular Weight | logP | CDK6 Kd (nM) | Solubility (μg/mL) |
---|---|---|---|---|
1-(4-Cyclopentylamino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone | 251.35 | 2.76 | 38 ± 4 | 12.5 |
2-chloro-4-(cyclopentylamino)-5-pyrimidinyl ethanone | 239.70 | 2.15 | 215 ± 18 | 18.7 |
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 237.32 | 1.98 | 84 ± 7 | 8.2 |
Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate | 281.37 | 3.02 | 310 ± 25 | 5.1 |
This compound (CAS 362656-11-9) has emerged as a linchpin intermediate in CDK4/6 inhibitor synthesis due to three reactive centers amenable to sequential derivatization:
In palbociclib precursor synthesis, the methylsulfanyl group undergoes regioselective displacement by 5-(piperazin-1-yl)pyridin-2-amine under microwave irradiation (150°C, 20 min), achieving >95% conversion to the penultimate intermediate. This transformation capitalizes on thiomethyl’s superior leaving group capacity relative to chloro or methoxy analogs, reducing reaction times by 70% while maintaining stoichiometric equivalence [3].
The acetyl moiety serves as a versatile handle for Weinreb amide transformation (via HN(OMe)Me·HCl), enabling conversion to aldehydes for reductive amination or hydroxymethyl derivatives. These pathways generate analogs with up to 100-fold enhanced blood-brain barrier penetration (logBB = -0.7 vs. -2.1 for parent compound), demonstrating the intermediate’s utility in CNS-targeted kinase inhibitor development [1] [5].
Target Compound | Transformation | Yield (%) | Key Advantage |
---|---|---|---|
Palbociclib impurity 106 | Thiomethyl displacement | 88% | Controls process-related impurities |
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | Acetyl oxidation | 75% | Aldehyde for Wittig extensions |
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | Suzuki-Miyaura coupling | 92% | Generates bidentate kinase anchors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0